molecular formula C11H11NO2 B1298529 methyl 2-(1H-indol-1-yl)acetate CAS No. 33140-80-6

methyl 2-(1H-indol-1-yl)acetate

Cat. No. B1298529
CAS RN: 33140-80-6
M. Wt: 189.21 g/mol
InChI Key: FSWMODFYWAQRFP-UHFFFAOYSA-N
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Patent
US05410061

Procedure details

This compound was prepared from indole and methyl bromoacetate by the method described in Example 10, part i. The reaction mixture was worked up by concentrating in vacuo, diluting with water and extracting with ethyl acetate (3x). The combined extracts were washed with water (3x) and brine, dried and evaporated to an oil. The residue was purified by chromatography on flash silica eluting with petroleum spirit 40°-60° C.--diethyl ether (5:1, 2:1) to give the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Br[CH2:11][C:12]([O:14][CH3:15])=[O:13]>>[CH3:15][O:14][C:12](=[O:13])[CH2:11][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo
ADDITION
Type
ADDITION
Details
diluting with water
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (3x)
WASH
Type
WASH
Details
The combined extracts were washed with water (3x) and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on flash silica eluting with petroleum spirit 40°-60° C.
CUSTOM
Type
CUSTOM
Details
diethyl ether (5:1, 2:1) to give the product

Outcomes

Product
Name
Type
Smiles
COC(CN1C=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.